molecular formula C17H26N2O4S2 B4752494 N-(1-methylbutyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-(1-methylbutyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Número de catálogo B4752494
Peso molecular: 386.5 g/mol
Clave InChI: DQAVBJAYRACTJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-methylbutyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as PSC-833, is a member of the family of compounds known as cyclosporine derivatives. PSC-833 has been studied extensively for its potential use as a therapeutic agent in the treatment of cancer.

Mecanismo De Acción

PSC-833 acts as a competitive inhibitor of P-gp, binding to the same site as the substrate. This prevents the efflux of drugs from cancer cells, increasing their intracellular concentration and improving their efficacy. PSC-833 also inhibits the activity of other drug efflux pumps, such as multidrug resistance-associated protein (MRP), further enhancing its effectiveness as an MDR modulator.
Biochemical and Physiological Effects
PSC-833 has been shown to enhance the efficacy of a wide range of chemotherapy drugs, including doxorubicin, paclitaxel, and etoposide. In addition to its effects on drug efflux pumps, PSC-833 has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. This may contribute to the anti-cancer effects of PSC-833.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the primary advantages of PSC-833 is its ability to overcome MDR in cancer cells, which can improve the efficacy of chemotherapy and reduce the risk of treatment failure. However, PSC-833 has some limitations when used in lab experiments. For example, PSC-833 can be toxic to cells at high concentrations, which can complicate the interpretation of experimental results. Additionally, PSC-833 can interact with other drugs and alter their pharmacokinetics, which can complicate the design and interpretation of drug combination studies.

Direcciones Futuras

There are several future directions for research on PSC-833. One area of focus is the development of more potent and selective inhibitors of P-gp and other drug efflux pumps. This could improve the efficacy of MDR modulators and reduce their toxicity. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with PSC-833 and other MDR modulators. This could help to personalize cancer treatment and improve patient outcomes. Finally, there is ongoing research on the use of PSC-833 and other MDR modulators in combination with immunotherapy, which could enhance the immune response to cancer cells and improve treatment outcomes.

Aplicaciones Científicas De Investigación

PSC-833 has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. One of the primary applications of PSC-833 is as a modulator of multidrug resistance (MDR), which is a common mechanism of resistance to chemotherapy in cancer cells. PSC-833 has been shown to inhibit the activity of P-glycoprotein (P-gp), which is a membrane protein that pumps drugs out of cancer cells, thereby reducing the effectiveness of chemotherapy. By inhibiting the activity of P-gp, PSC-833 can increase the intracellular concentration of chemotherapy drugs and improve their efficacy.

Propiedades

IUPAC Name

4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-pentan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S2/c1-4-5-13(2)18-25(21,22)14-6-7-16(24-3)15(12-14)17(20)19-8-10-23-11-9-19/h6-7,12-13,18H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAVBJAYRACTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)-N-(pentan-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methylbutyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-methylbutyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-methylbutyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 4
N-(1-methylbutyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-methylbutyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1-methylbutyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.